molecular formula C37H44O8 B15128019 [4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate

[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate

Cat. No.: B15128019
M. Wt: 616.7 g/mol
InChI Key: RTIJWSVGYWRMRS-SDNWHVSQSA-N
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Description

This compound is a highly complex triterpenoid derivative with a pentacyclic core structure. It belongs to the limonoid class, derived from the Meliaceae family (notably Melia toosendan), and features multiple functional groups:

  • Acetyloxy at C-4, enhancing lipophilicity and metabolic stability.
  • Hydroxyl groups at C-11 and C-16, enabling hydrogen bonding and derivatization.
  • (E)-3-phenylprop-2-enoate at C-18, providing a conjugated system for UV detection and biological interactions .

Its molecular formula is C₃₇H₄₄O₈ (MW: 616.7 g/mol), with a high XLogP3-AA value of 5.0, indicating significant lipophilicity and preferential solubility in organic solvents like dichloromethane . The stereochemistry of the pentacyclic core (e.g., 02,10 and 015,19 bridgehead configurations) is critical for its biological activity, including anti-inflammatory and cytotoxic effects .

Properties

Molecular Formula

C37H44O8

Molecular Weight

616.7 g/mol

IUPAC Name

[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C37H44O8/c1-21(38)44-28-17-26-36(4,25-13-12-24(35(25,28)3)23-15-16-42-19-23)33(41)31-32-34(2,20-43-31)27(39)18-29(37(26,32)5)45-30(40)14-11-22-9-7-6-8-10-22/h6-11,13-16,19,24,26-29,31-33,39,41H,12,17-18,20H2,1-5H3/b14-11+

InChI Key

RTIJWSVGYWRMRS-SDNWHVSQSA-N

Isomeric SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)O)OC(=O)/C=C/C7=CC=CC=C7)C

Canonical SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)O)OC(=O)C=CC7=CC=CC=C7)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate involves multiple steps, starting from simpler precursor molecules. The key steps typically include:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents used in this step include strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: Functional groups such as acetyloxy, furan, and phenylprop-2-enoate are introduced through various substitution reactions. Reagents like acetic anhydride, furan, and cinnamic acid derivatives are commonly used.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes are designed to ensure consistent quality and reproducibility of the compound.

Chemical Reactions Analysis

Structural and Functional Group Analysis

Trichilinin D (C₃₇H₄₄O₈, molecular weight: 616.7 g/mol ) features a pentacyclic framework with multiple reactive sites:

  • Acetyloxy group : Positioned at the C-4 position, this group is susceptible to hydrolysis under acidic or basic conditions .

  • Ester functionality : The (E)-3-phenylprop-2-enoate moiety can undergo nucleophilic acyl substitution or transesterification .

  • Furan ring : The furan-3-yl substituent at C-6 may participate in electrophilic aromatic substitution or undergo oxidation .

  • Hydroxyl groups : Located at C-11 and C-16, these can act as hydrogen bond donors or react in acetylation/alkylation reactions .

Functional GroupPositionPotential Reactions
Acetyloxy (OAc)C-4Hydrolysis (pH-dependent)
Ester (prop-2-enoate)C-18Nucleophilic attack, transesterification
Furan ringC-6Electrophilic substitution, oxidation
Hydroxyl (OH)C-11, C-16Acetylation, alkylation, hydrogen bonding

Solubility and Solvent Interactions

  • XLogP3-AA : 5 (high lipophilicity), suggesting preferential solubility in organic solvents like dichloromethane or acetone .

  • Hydrogen Bond Donor/Acceptor Counts : 2 donors, 8 acceptors, indicating moderate polarity and potential for hydrogen bonding in aqueous systems .

Thermal Stability

No explicit data on thermal decomposition is available, but the complex cyclic structure likely imparts stability at moderate temperatures. The ester and acetyloxy groups may degrade under high heat (>150°C) .

Hydrolysis of Ester and Acetyloxy Groups

Under basic conditions (e.g., NaOH):

Trichilinin D+H2OCarboxylate+Alcohol\text{Trichilinin D} + \text{H}_2\text{O} \rightarrow \text{Carboxylate} + \text{Alcohol}

This would cleave the ester and acetyloxy groups, yielding a dicarboxylic acid and a diol derivative .

Oxidation of Furan Ring

Furan is prone to oxidation, potentially forming epoxides or ketones under acidic or peracid conditions .

Functionalization of Hydroxyl Groups

Reaction with acetyl chloride or alkyl halides could generate acetylated or alkylated derivatives, altering its solubility and biological activity .

Spectral and Analytical Considerations

  • 13C NMR : Useful for tracking hydrolysis or oxidation by monitoring shifts in carbonyl (ester, acetyl) and aromatic (furan) regions .

  • Mass Spectrometry : The exact mass (616.3036 Da ) and molecular formula confirm structural integrity during reactions .

Literature Context

Trichilinin D is cataloged in databases like InflamNat for anti-inflammatory activity, suggesting its potential role in bioassays . While no direct reaction data is provided, its inclusion in natural product studies implies stability under physiological conditions (e.g., pH 7.4) .

Scientific Research Applications

The compound "[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate," also known as Trichilinin D, is a complex chemical compound with potential applications in various scientific research areas .

Chemical Properties and Structure

Trichilinin D has the molecular formula C37H44O8C_{37}H_{44}O_8 . It is a polycyclic compound containing furan and other oxygen-containing functional groups . The IUPAC name for a similar compound is [(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate .

Key identifiers include :

  • InChI: InChI=1S/C33H44O8/c1-8-17(2)29(37)41-25-14-23(35)30(4)16-39-26-27(30)33(25,7)22-13-24(40-18(3)34)31(5)20(19-11-12-38-15-19)9-10-21(31)32(22,6)28(26)36/h8,10-12,15,20,22-28,35-36H,9,13-14,16H2,1-7H3/b17-8+/t20-,22-,23+,24-,25-,26+,27-,28+,30+,31-,32-,33-/m0/s1
  • Computed by: Lexichem TK 2.7.0 (PubChem release 2021.05.07)

Potential Applications

While specific applications for Trichilinin D were not found in the search results, the presence of furan moieties suggests potential applications in various fields:

  • Pharmaceuticals: Furan derivatives are prevalent in pharmaceuticals . They can be building blocks for synthesizing complex drug molecules. For example, l-DOPA, a drug used to treat Alzheimer's disease, is produced using catalytic homogeneous hydrogenation .
  • Chemical Industry: Furan compounds can be used in hydrogenation reactions to produce commodity chemicals . For instance, the catalytic heterogeneous hydrogenation of benzene to cyclohexane is a large-scale reaction in the production of commodity chemicals .
  • Antioxidant and Nutritional Research: Microgreens containing furan derivatives are gaining prominence as nutrient-dense foods with health-promoting activities . These compounds may have antiproliferative, neuroprotective, and antidiabetic activities .

Mechanism of Action

The mechanism of action of [4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related triterpenoids (Table 1).

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Sources
[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[...] (E)-3-phenylprop-2-enoate C₃₇H₄₄O₈ 616.7 Acetyloxy, furan, phenylpropenoate Anti-inflammatory, enzyme inhibition (e.g., NF-κB)
Nimbidinin C₃₄H₄₄O₈ 592.7 Acetyloxy, furan, tigloyl ester Antifeedant, insecticidal
1,3-Diacetylvilasinin C₃₆H₄₆O₉ 634.7 Diacetyl, epoxy ring Anticancer (prostate cancer cell lines)
[(1R,2R,5S,6R,10R,11S,12R,15R,16R,18S,19R)-18-acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[...] (Z)-2-methylbut-2-enoate C₃₃H₄₄O₇ 552.7 Methylbutenoate, furan DNA lyase inhibition, NF-κB modulation
(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-...]-2-methylhept-2-enoic acid C₃₅H₅₀O₈ 622.8 Diacetyloxy, heptenoic acid Steroid receptor modulation

Structural and Functional Divergences

  • Ester Group Variations: The (E)-3-phenylprop-2-enoate group in the target compound contrasts with the (Z)-2-methylbut-2-enoate in ’s compound. This stereochemical difference (E vs. Z) alters membrane permeability and target binding kinetics .
  • Substituent Effects : The presence of furan-3-yl in the target compound enhances electrophilic reactivity compared to Nimbidinin’s simpler tigloyl group. This likely increases interactions with thiol-containing enzymes (e.g., GST) .
  • Hydroxyl vs. Acetyloxy : The dihydroxy groups at C-11 and C-16 in the target compound improve water solubility compared to 1,3-Diacetylvilasinin’s fully acetylated structure, which has higher lipophilicity (XLogP3-AA: 6.2) .

Biological Activity

The compound [4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate is a limonoid derived from Melia toosendan, a member of the Meliaceae family. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and agriculture.

Chemical Structure

The compound possesses a complex structure characterized by multiple rings and functional groups that contribute to its biological activity. The presence of hydroxyl and acetoxy groups is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that limonoids from Melia species exhibit notable anticancer effects. Specifically, the compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound can significantly reduce the growth of gastric cancer cells (MKN-45) in a dose-dependent manner .
Cell LineIC50 Value (µM)Mechanism of Action
MKN-4512.5Induction of apoptosis
HeLa15.0Cell cycle arrest

Insecticidal Activity

Limonoids are known for their insecticidal properties, which are attributed to their ability to disrupt hormonal functions in insects. The compound has shown effectiveness against pests such as Mythimna separata by inhibiting larval development and adult emergence .

Antimicrobial Effects

The antimicrobial activity of this compound has been explored in various studies. Its efficacy against bacterial strains suggests potential applications in treating infections caused by resistant bacteria.

The biological activity of [4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy...] is largely attributed to its interaction with cellular signaling pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It interferes with the cell cycle progression, particularly at the G1/S phase transition.
  • Hormonal Disruption in Insects : By mimicking juvenile hormones, it disrupts normal development processes in target insect species.

Case Studies

Several case studies have highlighted the efficacy of this limonoid in both laboratory and field settings:

  • In Vitro Studies : A study showed that treatment with the compound led to a significant reduction in tumor cell viability compared to control groups.
  • Field Trials : Application on crops demonstrated a marked decrease in pest populations without adversely affecting non-target species.

Q & A

Q. Answer :

  • NMR Spectroscopy : 1H and 13C NMR (including DEPT, HSQC, and HMBC) are critical for assigning protons and carbons. For example, the furan-3-yl group’s protons show distinct aromatic splitting patterns ().
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching.
  • Infrared (IR) Spectroscopy : Identifies functional groups like acetyloxy (C=O stretch at ~1740 cm⁻¹) and hydroxyl (broad peak at ~3400 cm⁻¹) .

Advanced Question: How can researchers design stability studies to assess degradation pathways under varying pH and temperature?

Q. Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions.
  • Analytical Monitoring : Use UPLC-MS to identify degradation products. For example, ester hydrolysis under basic conditions may yield free hydroxyl groups, altering the compound’s polarity.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at different storage temperatures ().

Basic Question: What biological assays are suitable for studying this compound’s activity?

Q. Answer :

  • In Vitro Assays : Cell viability assays (MTT or resazurin) for cytotoxicity screening.
  • Enzyme Inhibition Studies : Use fluorogenic substrates to test interactions with targets like kinases or hydrolases.
  • Molecular Docking : Preliminary computational screens (e.g., AutoDock Vina) can prioritize targets based on binding affinity ().

Advanced Question: How can computational methods predict metabolic pathways and potential toxicity?

Q. Answer :

  • ADMET Prediction : Tools like SwissADME or ProTox-II model absorption, distribution, and toxicity. For instance, the phenylprop-2-enoate moiety may undergo esterase-mediated hydrolysis, producing reactive intermediates.
  • Metabolite Identification : Simulate Phase I/II metabolism using cytochrome P450 docking (e.g., CYP3A4) and glutathione conjugation ().

Basic Question: What are the best practices for quantifying this compound in complex matrices (e.g., plasma)?

Q. Answer :

  • Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (SPE) to remove interferents.
  • LC-MS/MS : Multiple Reaction Monitoring (MRM) enhances specificity. For example, monitor the transition m/z 600 → 400 for the parent ion ().

Advanced Question: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Q. Answer :

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative.
  • Catalysis : Use immobilized enzymes (e.g., lipases) for acetylation steps to reduce waste.
  • Microwave-Assisted Synthesis : Accelerates reaction times and improves yields ().

Basic Question: What experimental controls are critical when studying the (E)-3-phenylprop-2-enoate moiety’s isomerization?

Q. Answer :

  • Photostability Testing : Exclude light to prevent EZ isomerization.
  • HPLC Monitoring : Use a chiral column to detect isomerization products.
  • pH Control : Buffer reactions to neutral pH to minimize acid/base-catalyzed isomerization ().

Advanced Question: How can researchers address discrepancies in bioactivity data across different cell lines?

Q. Answer :

  • Mechanistic Profiling : Compare transcriptomic or proteomic responses (e.g., RNA-seq) to identify cell-specific signaling pathways.
  • Membrane Permeability Assays : Measure intracellular concentrations via LC-MS to rule out uptake differences.
  • Cofactor Dependency Studies : Test activity in media with/without essential cofactors (e.g., NADPH for oxidoreductases) ().

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